

(6-Bromo-5-methoxypyridin-2-yl)methanol

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Bromo-5-methoxypyridin-2-yl)methanol

Cat. No.: B183504

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Technical Guide: (6-Bromo-5-methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of **(6-Bromo-5-methoxypyridin-2-yl)methanol**, a key intermediate in the development of novel pharmaceutical compounds.

Core Compound Data

The fundamental molecular properties of **(6-Bromo-5-methoxypyridin-2-yl)methanol** are summarized below.

Property	Value
Molecular Formula	C ₇ H ₈ BrNO ₂
Molecular Weight	218.05 g/mol
CAS Number	905562-91-6

Synthesis and Experimental Protocols

The synthesis of **(6-Bromo-5-methoxypyridin-2-yl)methanol** can be achieved through a multi-step process. Below is a representative experimental protocol for its synthesis, starting from 2-amino-5-methoxypyridine.

Step 1: Synthesis of 2-Bromo-5-methoxypyridine

This procedure outlines the diazotization of 2-amino-5-methoxypyridine followed by a Sandmeyer-type reaction to introduce the bromine atom.

Materials:

- 2-Amino-5-methoxypyridine
- 60% Hydrobromic acid
- Bromine
- Sodium nitrite
- Sodium hydroxide
- Dichloromethane
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve 2-amino-5-methoxypyridine in 60% hydrobromic acid and cool the solution to -10°C.
- Slowly add bromine dropwise with stirring.
- To the resulting suspension, add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C.
- Allow the mixture to stir and warm to room temperature, then cool to 0°C.
- Slowly add a solution of sodium hydroxide in water.

- Extract the mixture with ether.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Evaporate the solvent and purify the residue by column chromatography on silica gel using dichloromethane as the eluent to yield 2-bromo-5-methoxypyridine.

Step 2: Synthesis of (6-Bromo-5-methoxypyridin-2-yl)methanol

This step involves the lithiation of 2-bromo-5-methoxypyridine and subsequent reaction with an electrophile to introduce the hydroxymethyl group. A related synthesis for a similar compound involves the reaction with 2-nitrobenzaldehyde.

Materials:

- 2-Bromo-5-methoxypyridine
- n-Butyllithium in hexane
- Diisopropylamine
- Anhydrous tetrahydrofuran (THF)
- Paraformaldehyde (or other suitable electrophile)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Petroleum ether

Procedure:

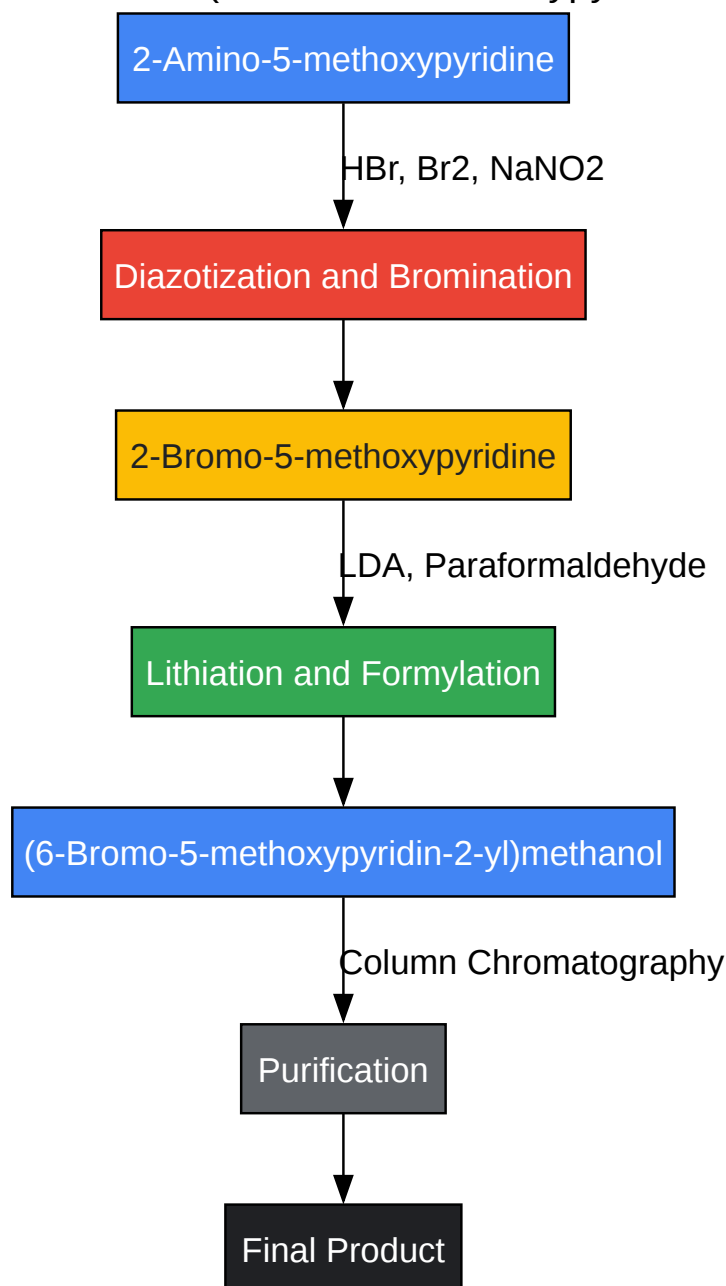
- To a cooled (-72°C) solution of diisopropylamine in anhydrous THF under a nitrogen atmosphere, add n-butyllithium dropwise to form lithium diisopropylamide (LDA).

- Add a solution of 2-bromo-5-methoxypyridine in anhydrous THF dropwise, keeping the temperature below -70°C .
- Introduce paraformaldehyde to the reaction mixture.
- Stir the reaction mixture for several hours at low temperature.
- Quench the reaction with a saturated aqueous ammonium chloride solution.
- Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
- Evaporate the solvent and purify the crude product by column chromatography on silica using a mixture of ethyl acetate and petroleum ether.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis of **(6-Bromo-5-methoxypyridin-2-yl)methanol**.

Synthesis Workflow for (6-Bromo-5-methoxypyridin-2-yl)methanol



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Caption: Synthetic pathway of **(6-Bromo-5-methoxypyridin-2-yl)methanol**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com